Pentosidine

描述

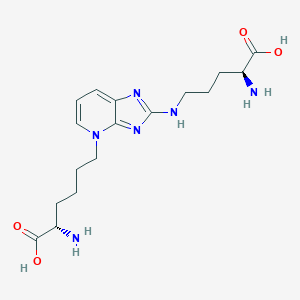

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEKKSTZQYEZPU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154417 | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124505-87-9 | |

| Record name | Pentosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Maillard Reaction Pathway to Pentosidine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentosidine is a well-characterized advanced glycation end product (AGE) that forms a fluorescent cross-link between lysine and arginine residues in proteins.[1][2][3][4] Its accumulation is implicated in the pathogenesis of various age-related and diabetic complications. This technical guide provides an in-depth overview of the Maillard reaction pathway leading to this compound formation, including quantitative data, experimental protocols, and pathway visualizations.

The Core Pathway: From Reducing Sugars to a Stable Cross-link

The formation of this compound is a complex, multi-step process that begins with the non-enzymatic reaction between a reducing sugar and the amino groups of lysine and arginine residues in proteins.[1][2][3] While initially identified as a product of pentose reactions, it is now established that hexoses and even ascorbate can also serve as precursors.[1][2][3]

The key stages of the Maillard reaction leading to this compound are:

-

Initial Glycation and Amadori Product Formation: A reducing sugar, such as ribose or glucose, reacts with the ε-amino group of a lysine residue to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, known as the Amadori product.[5][6]

-

Oxidative Fragmentation and Intermediate Formation: The Amadori product can undergo oxidative fragmentation, a critical step in the formation of this compound.[7] This oxidation can lead to the formation of reactive dicarbonyl compounds. While 3-deoxypentosone was initially considered a key intermediate, studies have shown it is not a major precursor to this compound.[1][2][3]

-

Reaction with Arginine and Cyclization: The reactive intermediates derived from the oxidized Amadori product then react with the guanidino group of an arginine residue. This is followed by a series of condensation and cyclization reactions to form the characteristic imidazo[4,5-b]pyridinium ring structure of this compound, which cross-links the lysine and arginine residues.[1][2][3]

Quantitative Data on this compound Formation

The yield and rate of this compound formation are influenced by several factors, including the type of precursor sugar, pH, temperature, and the presence of oxygen. The following tables summarize key quantitative data from in vitro studies.

| Precursor Sugar | Incubation Conditions | This compound Yield | Reference |

| D-Ribose | Nα-t-Boc-lysine, Nα-t-Boc-arginine, 65°C, pH 9.0 | Highest yield compared to other pH values | [1][2][3] |

| D-Glucose | Bovine Serum Albumin (BSA), 0.25 M glucose, 30 days | 13.2 pmol/mg BSA | [1][2][3] |

| D-Glucose | Bovine Serum Albumin (BSA), 1.0 M glucose, 30 days | 17.0 pmol/mg BSA | [1][2][3] |

| Fructose | Nα-t-Boc-lysine, Nα-t-Boc-arginine, 65°C, pH 7.4, 48 h | Similar yield to glucose | [1][2] |

| Ascorbate | Nα-t-Boc-lysine, Nα-t-Boc-arginine, standard conditions | Lower yield than ribose | [1] |

| Glucuronic Acid | with Lysine and Arginine, 1 week, pH 7.4, 37°C | Higher than glucose, similar to ascorbate | [8] |

| Reactivity Comparison of Precursors (at 65°C) | |

| Order of Reactivity | Ribated lysine > Ribose > Glucated lysine > Glucose |

| Reference | [1] |

Experimental Protocols

In Vitro Synthesis of this compound

Objective: To synthesize this compound in a controlled in vitro environment for use as a standard or for mechanistic studies.

Materials:

-

Nα-t-Boc-lysine

-

Nα-t-Boc-arginine

-

D-ribose

-

Phosphate buffer (e.g., 200 mM, pH 9.0)

-

Incubator or water bath at 65°C

Protocol:

-

Prepare an aqueous solution containing Nα-t-Boc-lysine, Nα-t-Boc-arginine, and D-ribose in a phosphate buffer (pH 9.0). A common starting concentration is 100 mM for each reactant.[7]

-

Incubate the solution at 65°C for a specified period, for example, 3 days.[7]

-

Monitor the formation of this compound periodically using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (excitation at ~335 nm, emission at ~385 nm).[9]

Quantification of this compound in Biological Samples

Objective: To measure the concentration of this compound in protein-containing samples such as tissue collagen or plasma.

Materials:

-

Biological sample (e.g., tissue hydrolysate, plasma)

-

6 M HCl for acid hydrolysis

-

Internal standard (e.g., pyridoxine, homoarginine)

-

Heptafluorobutyric acid (HFBA)

-

Acetonitrile

-

RP-HPLC system with a fluorescence detector or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][11]

Protocol:

-

Acid Hydrolysis: Hydrolyze the protein sample with 6 M HCl at 110°C for 16-24 hours to release the amino acids, including this compound.[6][12]

-

Sample Preparation: Dry the hydrolysate and reconstitute it in a solution containing an internal standard.[6] For HPLC analysis, the sample can be diluted with a mobile phase-like solution, such as 0.5% HFBA in 10% acetonitrile.[6]

-

Chromatographic Analysis:

-

HPLC: Inject the prepared sample onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water containing an ion-pairing agent like HFBA. Monitor the eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for this compound.[6]

-

LC-MS/MS: For higher specificity and sensitivity, utilize an LC-MS/MS system. This method typically involves the use of an isotopically labeled internal standard (e.g., D3-pentosidine) for accurate quantification.[10][11]

-

-

Quantification: Calculate the concentration of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of purified this compound.

Visualizing the Pathway and Workflow

To further elucidate the process, the following diagrams, generated using Graphviz (DOT language), illustrate the Maillard reaction pathway to this compound and a general experimental workflow for its quantification.

Caption: Maillard reaction pathway to this compound formation.

Caption: Experimental workflow for this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of this compound and pyrraline in food and chemical models: formation, potential risks and determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 8. Glucuronic acid is a novel source of this compound, associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creatine plays a direct role as a protein modifier in the formation of a novel advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pentosidine: A Core Mediator of Collagen Cross-Linking and Tissue Aging

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pentosidine, a well-characterized advanced glycation end product (AGE), serves as a critical biomarker and mediator in the aging process of tissues. Formed through the non-enzymatic Maillard reaction, this fluorescent cross-link covalently binds lysine and arginine residues within long-lived proteins, most notably collagen. The accumulation of this compound leads to significant alterations in the biomechanical properties of the extracellular matrix, contributing to increased tissue stiffness, decreased elasticity, and impaired cellular functions. This technical guide provides an in-depth examination of the biochemical pathways of this compound formation, its quantifiable role in tissue aging, its pathological implications in age-related diseases, and the methodologies for its detection. Furthermore, it explores potential therapeutic strategies aimed at inhibiting its formation, offering a comprehensive resource for researchers and professionals in the fields of aging, biochemistry, and drug development.

The Biochemical Formation of this compound

This compound is an irreversible product of the Maillard reaction, a non-enzymatic glycation process.[1] Its formation is a multi-step process that begins with the condensation of a reducing sugar with the free amino groups of lysine and arginine residues in proteins.[1][2]

1.1. The Maillard Reaction Pathway

The formation of this compound is initiated by the reaction between a reducing sugar's carbonyl group and the amino group of a lysine or arginine residue, forming a reversible Schiff base.[1][2] This adduct then undergoes rearrangement to form a more stable Amadori product.[1][2] Through a series of subsequent oxidation, dehydration, and cyclization reactions, these Amadori products are converted into highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[3] These intermediates then react with lysine and arginine residues to form the stable imidazo[4,5-b]pyridinium cross-link that constitutes this compound.[4][5]

While initially thought to be formed primarily from pentoses like ribose (hence its name), subsequent research has demonstrated that hexoses such as glucose and fructose, as well as ascorbate, can also serve as precursors for this compound formation, albeit at slower rates.[4][6] The process is oxygen-dependent, classifying this compound as a "glycoxidation" product.[7][8][9]

This compound's Role in Collagen Cross-Linking and Tissue Biomechanics

This compound forms a highly stable, covalent intermolecular cross-link between collagen molecules.[5] This cross-linking alters the structural integrity and mechanical properties of collagen-rich tissues. Long-lived proteins, such as collagen, are particularly susceptible to this modification due to their slow turnover rates, allowing for the progressive accumulation of AGEs over time.[1][3][10]

The consequences of this compound-mediated cross-linking include:

-

Increased Stiffness and Reduced Elasticity: Cross-linking restricts the normal gliding of collagen fibrils, leading to increased tissue rigidity and a loss of flexibility.[2] This is a hallmark of aging in tissues like skin, tendons, and blood vessels.

-

Decreased Enzymatic Degradation: The modified collagen becomes more resistant to degradation by matrix metalloproteinases (MMPs), impairing normal tissue remodeling and repair processes.

-

Altered Cell-Matrix Interactions: The glycation of collagen can disrupt binding sites for integrins and other cell surface receptors, affecting cell adhesion, migration, and signaling.

-

Reduced Regenerative Capacity: The accumulation of AGEs like this compound in the extracellular matrix creates a less favorable environment for cell proliferation and tissue regeneration.[10]

This compound as a Biomarker of Aging and Disease

The accumulation of this compound is a well-established biomarker of biological aging.[11] Its concentration in various tissues correlates strongly and positively with chronological age.[1]

3.1. Quantitative Data on this compound Accumulation

Studies have quantified the age-related increase of this compound in numerous human tissues. The rate of accumulation is influenced by the tissue's specific protein turnover rate, with lower turnover leading to higher this compound levels.[1]

| Tissue | Age Range (Years) | This compound Levels (pmol/mg Collagen or nmol/L) | Key Findings | Reference |

| Human Skin Collagen | 20-80 | Increases exponentially from ~5 to 75 pmol/mg collagen | Strong correlation with age (r=0.86). 3-10 fold increase in diabetes and end-stage renal disease. | [12] |

| Human Intervertebral Disc Collagen | 20-80 | ~5-fold increase over the age range in normal tissue. | Accumulation is higher in collagen than aggrecan due to lower turnover rate. | [1] |

| Human Serum | 20-93 | Increases from ~100 to ~300 nmol/L | Significant increase with age (r=0.702). Values for those >50 years are significantly higher. | [13] |

| Human Vitreous Body | 20-80 | Accumulates with age, with a faster rate in females after age 50. | Suggests a collagen turnover rate similar to or shorter than skin collagen. | [14] |

| Bovine Serum Albumin (in vitro) | 30 days | 13.2 - 17 pmol/mg BSA (with 0.25-1.0 M glucose) | Demonstrates formation from glucose over time. | [4] |

3.2. Pathophysiological Significance

Elevated this compound levels are not only a feature of normal aging but are also implicated in the pathogenesis of several age-related diseases:

-

Osteoporosis and Bone Fragility: this compound accumulation in bone collagen contributes to bone brittleness and is associated with an increased risk of fragility fractures.[15][16]

-

Cardiovascular Disease: By cross-linking collagen in arterial walls, this compound contributes to vascular stiffening, a key factor in hypertension and atherosclerosis.[2]

-

Diabetes Mellitus: Hyperglycemia accelerates the formation of this compound, and its levels in skin collagen correlate with the severity of diabetic complications such as retinopathy, arterial stiffness, and joint stiffness.[17]

-

Interaction with RAGE: AGEs, including this compound, can bind to the Receptor for Advanced Glycation End Products (RAGE). This interaction activates intracellular signaling cascades, notably involving NF-κB, which promotes oxidative stress and a pro-inflammatory state, further contributing to tissue damage.[2]

Experimental Protocols for this compound Quantification

The gold standard for accurate quantification of this compound in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][18]

4.1. HPLC-Based Quantification of this compound

This method involves the hydrolysis of proteins to release this compound, followed by chromatographic separation and detection.

Experimental Protocol:

-

Sample Preparation (Tissue):

-

Obtain tissue samples (e.g., skin biopsy, cartilage).

-

To purify collagen, perform sequential enzymatic digestion to remove proteoglycans and non-collagenous proteins (e.g., using chondroitinase, hyaluronidase, and trypsin).[1]

-

Determine the dry weight of the purified collagen sample.

-

-

Acid Hydrolysis:

-

Hydrolyze a known quantity of the sample (e.g., 2-5 mg) in 6 M HCl at 110°C for 16-24 hours under a nitrogen atmosphere to prevent oxidative degradation.[1][12]

-

After hydrolysis, evaporate the HCl using a vacuum centrifuge or by heating under a stream of nitrogen.

-

Reconstitute the dried hydrolysate in a specific volume of a suitable solvent, such as 0.5% (v/v) heptafluorobutyric acid (HFBA) in 10% (v/v) acetonitrile.[1] An internal standard (e.g., pyridoxine) is often added at this stage for quantification.[1]

-

-

HPLC Analysis:

-

Chromatographic System: Utilize a reverse-phase HPLC system.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient of two solvents is commonly employed. For example, Solvent A: 0.01 M HFBA in water, and Solvent B: Acetonitrile. The gradient is programmed to effectively separate this compound from other fluorescent amino acids.

-

Detection: Use a fluorescence detector set to an excitation wavelength of ~335 nm and an emission wavelength of ~385 nm.[19]

-

Quantification: Calculate the this compound concentration by comparing the peak area of the sample to that of a known concentration of a synthetic this compound standard, normalized to the internal standard. Results are typically expressed as pmol of this compound per mg of collagen or protein.

-

4.2. Other Analytical Techniques

-

Time-Resolved Fluorescence Spectroscopy (TRFS): A non-destructive optical technique that can detect this compound in engineered tissues by measuring changes in fluorescence lifetime and spectral shifts.[18]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays using antibodies specific to this compound can be developed for high-throughput screening, though HPLC remains the gold standard for accuracy.

Therapeutic Inhibition of this compound Formation

Given the pathological role of this compound, inhibiting its formation is a promising therapeutic strategy for mitigating age-related tissue dysfunction and diabetic complications.[20] Several compounds have been investigated for their ability to interfere with the Maillard reaction.

-

Aminoguanidine: One of the earliest studied AGE inhibitors, it acts by trapping reactive dicarbonyl precursors.

-

Metformin: This common anti-diabetic drug has been shown to inhibit the formation of AGEs.[21]

-

Aspirin: Studies have shown that aspirin can inhibit this compound formation in vitro, possibly through metal ion chelation and antioxidant activity.[22]

-

Flavonoids: Natural compounds found in plants, such as quercetin, myricetin, and catechin, have demonstrated potent, structure-dependent inhibitory effects on this compound formation at micromolar concentrations.[23] Their mechanism is likely related to their strong antioxidant properties.

The development of potent and specific inhibitors of this compound formation remains an active area of research in drug discovery.[20]

Conclusion

This compound is a key molecular link between non-enzymatic glycation, collagen cross-linking, and the functional decline of tissues during aging. Its progressive accumulation alters the biomechanical properties of the extracellular matrix, contributing to a wide range of age-related pathologies, from skin wrinkling and vascular stiffening to osteoporosis and diabetic complications. As a reliable biomarker of cumulative glycoxidative stress, the quantification of this compound provides a valuable tool for assessing biological age and disease progression. The detailed understanding of its formation pathways and pathological actions continues to pave the way for the development of targeted therapeutic interventions aimed at slowing the progression of age-related diseases and improving healthspan.

References

- 1. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a molecular marker for the cumulative damage to proteins in diabetes, aging and uremia. [unige.iris.cineca.it]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. lalongevity.com [lalongevity.com]

- 11. An evaluation of the use of this compound as a biomarker for ageing turtles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content-assets.jci.org [content-assets.jci.org]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound accumulates in the aging vitreous body: a gender effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. researchgate.net [researchgate.net]

- 17. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of this compound Cross-Links in Cell-Secreted Decellularized Matrices Using Time Resolved Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. news-medical.net [news-medical.net]

- 22. Aspirin inhibits the formation of this compound, a cross-linking advanced glycation end product, in collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Flavonoids inhibit the formation of the cross-linking AGE this compound in collagen incubated with glucose, according to their structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentosidine: A Core Biomarker for Advanced Glycation End Products (AGEs)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes, chronic renal failure, and cardiovascular disease. Pentosidine, a fluorescent cross-link between lysine and arginine residues, stands out as one of the most well-characterized AGEs and serves as a crucial biomarker for the accumulation of AGEs in tissues and biological fluids.[1][2] Its stability and the sensitivity of available detection methods make it an invaluable tool in both clinical research and the development of novel therapeutic interventions targeting the AGE-RAGE axis.

This technical guide provides a comprehensive overview of this compound, including its formation, analytical methodologies for its quantification, its clinical significance as a biomarker, and its role in cellular signaling pathways.

Biochemistry of this compound Formation

This compound is formed from the reaction of pentoses, such as ribose, with lysine and arginine residues in proteins.[3][4][5] However, it can also be formed from hexoses like glucose and fructose, and even ascorbate, albeit at a slower rate.[3][4][5] The formation process is a complex series of reactions involving glycation and oxidation, leading to its classification as a "glycoxidation" product.[2][6] The irreversible nature of this compound cross-links leads to its accumulation in long-lived proteins like collagen, contributing to tissue stiffness and dysfunction.[7]

The formation of this compound begins with the condensation of a sugar molecule with the amino group of a lysine or arginine residue, forming a Schiff base. This is followed by rearrangement to a more stable Amadori product. Subsequent oxidation and further reactions result in the formation of the characteristic fluorescent imidazo[4,5-b]pyridinium ring structure of this compound.[3][4][5][7]

This compound as a Clinical Biomarker

Elevated levels of this compound have been consistently observed in various pathological conditions, making it a valuable biomarker for disease progression and therapeutic efficacy.

-

Diabetes Mellitus: this compound levels are significantly increased in patients with type 2 diabetes and correlate with the presence and severity of diabetic complications.[8] Plasma this compound levels are influenced by glycemic control and renal function.[9] It has also been identified as a potential biomarker for cardiovascular risk in diabetic patients.[9]

-

Chronic Kidney Disease (CKD): A dramatic elevation of plasma and serum this compound is observed in patients with end-stage renal disease.[10][11] Levels correlate with the severity of renal dysfunction and the duration of hemodialysis.[10][12] This makes this compound a useful marker for assessing the degree of uremic toxicity and the effectiveness of renal replacement therapies.

-

Other Conditions: Increased this compound concentrations have also been reported in rheumatoid arthritis, osteoarthritis, and are associated with aging.[8][13][14] Recent studies suggest urinary this compound may serve as a biomarker for muscle and physical performance.[15]

Quantitative Data on this compound Levels

The following tables summarize representative quantitative data on this compound levels in various biological samples across different patient populations.

Table 1: Plasma/Serum this compound Levels

| Condition | Sample Type | This compound Concentration | Reference |

| Healthy Controls | Serum | 77 ± 40 nmol/L | [10] |

| Uremic Patients (on Hemodialysis) | Serum | 1267 ± 695 nmol/L | [10] |

| Healthy Subjects | Plasma Protein | 0.95 ± 0.33 pmol/mg | [11] |

| Diabetic Patients | Plasma Protein | 2.4 ± 1.2 pmol/mg | [11] |

| Uremic Patients | Plasma Protein | 21.5 ± 10.8 pmol/mg | [11] |

| Normal Subjects | Plasma (Pronase digested) | 151 ± 55 nmol/L | [16] |

| Diabetic Patients | Plasma (Pronase digested) | 1620 ± 1940 nmol/L | [16] |

| Uremic Patients | Plasma (Pronase digested) | 2630 ± 1320 nmol/L | [16] |

| Type 2 Diabetes with Nephropathy | Serum | 148 ± 113 pmol/ml | [17] |

Table 2: Urinary this compound Levels

| Condition | Sample Type | This compound Concentration | Reference |

| Healthy Controls | Urine | 1.65 ± 0.46 nmol/mmol creatinine | [13] |

| Osteoarthritis Patients | Urine | 7.7 ± 7.8 nmol/mmol creatinine | [13] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for its use as a biomarker. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a widely used and robust method for this compound analysis.

-

Principle: This method relies on the separation of this compound from other components in a hydrolyzed sample using a reversed-phase column, followed by its detection based on its native fluorescence.

-

Sample Preparation:

-

Hydrolysis: Biological samples (plasma, urine, or tissue homogenates) are typically subjected to acid hydrolysis (e.g., 6 M HCl at 105-110°C for 16-24 hours) to release this compound from proteins.[18]

-

Purification: The hydrolysate is often purified using solid-phase extraction (SPE) or ion-exchange chromatography (e.g., SP-Sephadex) to remove interfering substances.[10]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.[13]

-

Mobile Phase: A gradient system is often employed, typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) and an organic solvent like acetonitrile.[13]

-

Detection: Fluorescence detector set at an excitation wavelength of approximately 328-335 nm and an emission wavelength of 378-385 nm.[8][13]

-

-

Quantification: this compound concentration is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of a this compound standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and sensitive method for this compound measurement, particularly suitable for large-scale clinical studies.

-

Principle: Competitive ELISA is the most common format. In this assay, free this compound in the sample competes with a fixed amount of labeled this compound for binding to a limited amount of anti-pentosidine antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.

-

Sample Preparation:

-

Plasma or urine samples may require enzymatic digestion (e.g., with pronase) to expose the this compound epitope for antibody binding.[12][16] Some newer ELISA kits are designed for use with untreated urine samples.[1]

-

Sample collection protocols, such as using fasting urine, can help minimize diurnal variations.[1]

-

-

Assay Procedure (General):

-

Standards and prepared samples are added to the antibody-coated microplate wells.

-

A fixed amount of enzyme-conjugated this compound is added.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate is added, which is converted by the enzyme to a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Quantification: A standard curve is constructed by plotting the absorbance values against known concentrations of this compound standards. The concentration of this compound in the samples is then interpolated from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest specificity and sensitivity for this compound quantification.

-

Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of a triple-quadrupole mass spectrometer. It allows for the precise identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.

-

Sample Preparation: Similar to HPLC, acid hydrolysis is a crucial step to cleave protein-conjugated this compound.[19] An isotopically labeled internal standard (e.g., d3-pentosidine) is typically added to the sample before processing to correct for variations in sample preparation and instrument response.[20]

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography is used for separation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its internal standard are monitored. For example, a common transition for this compound is m/z 379.1 > 187.1.[21]

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve. This method is highly reproducible and accurate, with low limits of quantification.[19][22]

Signaling Pathways Involving AGEs and this compound

The pathological effects of AGEs, including this compound, are largely mediated through their interaction with the Receptor for Advanced Glycation End products (RAGE).[23] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells and macrophages.[23][24]

The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to:

-

Activation of Transcription Factors: RAGE activation leads to the upregulation of key pro-inflammatory transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[24][25][26]

-

Increased Oxidative Stress: The AGE-RAGE interaction stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[23][25][27] This creates a vicious cycle, as oxidative stress itself can accelerate the formation of AGEs.[25]

-

Inflammation and Cellular Dysfunction: The activation of NF-κB and other signaling pathways (e.g., MAPKs, JAK-STAT) results in the increased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[23][24] This sustained inflammatory response contributes to tissue damage and the progression of chronic diseases.

Conclusion

This compound has been firmly established as a reliable and clinically relevant biomarker for the formation and accumulation of Advanced Glycation End Products. Its strong association with the pathophysiology of diabetes, renal failure, and other chronic diseases underscores its importance in understanding disease mechanisms and monitoring disease progression. The availability of robust and sensitive analytical methods, including HPLC, ELISA, and LC-MS/MS, allows for its accurate quantification in various biological matrices. For researchers and drug development professionals, this compound serves as an essential tool for evaluating the efficacy of therapeutic strategies aimed at mitigating the detrimental effects of AGEs and inhibiting the AGE-RAGE signaling axis.

References

- 1. Development and Evaluation of Novel ELISA for Determination of Urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma levels of this compound in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of the cross-link this compound in serum from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatographic quantitation of plasma and erythrocyte this compound in diabetic and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma this compound levels measured by a newly developed method using ELISA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Advanced glycation end-product this compound is not a relevant marker of disease activity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary this compound as a potential biomarker of muscle and physical performance in young adult men - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Is the serum concentration of this compound a predictor of cardiovascular events in patients with type 2 diabetes and kidney disease?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cusabio.com [cusabio.com]

- 24. news-medical.net [news-medical.net]

- 25. researchgate.net [researchgate.net]

- 26. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

The Role of Pentosidine in the Pathogenesis of Diabetic Complications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentosidine, a well-characterized advanced glycation end-product (AGE), serves as a crucial biomarker and a pathogenic mediator in the development and progression of diabetic complications.[1][2] Formed through non-enzymatic reactions between sugars and proteins, its accumulation is accelerated in hyperglycemic conditions and is strongly associated with microvascular and macrovascular damage.[1] This technical guide provides an in-depth analysis of the biological functions of this compound, its formation, signaling pathways, and its clinical significance in diabetic nephropathy, retinopathy, and cardiovascular disease. Detailed experimental protocols for its quantification and structured data from key studies are presented to facilitate further research and therapeutic development in this area.

Introduction: The Significance of this compound in Diabetes

Diabetes mellitus is characterized by chronic hyperglycemia, which promotes the non-enzymatic glycation of proteins and lipids, leading to the formation of a heterogeneous group of molecules known as advanced glycation end-products (AGEs).[1][3] this compound is a fluorescent cross-linking AGE formed from the reaction of pentoses, as well as glucose fragmentation, with arginine and lysine residues in proteins.[4][5][6] Its accumulation in tissues and circulation is a hallmark of diabetes and is implicated in the pathophysiology of various diabetic complications.[1][7] this compound levels are significantly elevated in diabetic patients and correlate with the severity of complications, making it a valuable biomarker for disease progression and a potential target for therapeutic intervention.[4][8][9]

Formation of this compound

This compound is formed through a complex series of reactions known as the Maillard reaction. This non-enzymatic browning reaction involves the condensation of a reducing sugar, such as glucose or its more reactive dicarbonyl derivatives, with the free amino groups of proteins, primarily on lysine and arginine residues.[3][10] The formation of this compound is an oxidative process, hence it is also referred to as a "glycoxidation" product.[1][6] While pentoses are more reactive in its formation, glucose can also serve as a precursor, particularly under conditions of oxidative stress which are prevalent in diabetes.[10][11]

Biological Functions and Pathological Role in Diabetic Complications

The accumulation of this compound in tissues contributes to the pathology of diabetic complications through several mechanisms:

-

Alteration of Protein Structure and Function: As a protein cross-link, this compound can alter the structure and function of proteins, particularly long-lived proteins like collagen in the extracellular matrix.[1][4] This leads to increased stiffness of tissues and basement membranes, contributing to vascular and organ damage.

-

Interaction with the Receptor for Advanced Glycation End-products (RAGE): this compound, like other AGEs, can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[12][13] This interaction triggers a cascade of intracellular signaling events that promote inflammation, oxidative stress, and cellular dysfunction.[3][12]

-

Induction of Oxidative Stress and Inflammation: The binding of this compound to RAGE activates signaling pathways that lead to the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines and adhesion molecules.[3][12] This creates a vicious cycle of oxidative stress and inflammation that perpetuates tissue damage in diabetes.

Diabetic Nephropathy

This compound accumulation in the kidneys is a key factor in the development and progression of diabetic nephropathy.[2][14] Elevated levels of this compound are associated with glomerular and tubular injuries, and it is considered a reliable biomarker for assessing diabetic nephropathy even before the onset of microalbuminuria.[14] Studies have shown a significant positive correlation between serum this compound levels and markers of renal dysfunction such as serum creatinine and blood urea, and a negative correlation with the estimated glomerular filtration rate (eGFR).[2]

Diabetic Retinopathy

Serum this compound levels are significantly increased in patients with diabetic retinopathy.[9] Multiple regression analyses have identified serum this compound as an independent determinant of the presence of diabetic retinopathy.[8][9] The accumulation of this compound in the retinal vasculature is thought to contribute to the breakdown of the blood-retinal barrier and the development of microaneurysms and neovascularization.

Cardiovascular Complications

This compound is also implicated in the pathogenesis of cardiovascular complications in diabetes.[7][15] Elevated plasma this compound levels are correlated with hypertension and ischemic heart disease.[7] Furthermore, serum this compound is associated with cardiac dysfunction and atherosclerosis in patients with type 2 diabetes.[15] The cross-linking of collagen by this compound can lead to increased arterial stiffness, a major contributor to cardiovascular morbidity and mortality in diabetic patients.

Quantitative Data on this compound Levels in Diabetic Complications

The following tables summarize quantitative data from key studies investigating the association between this compound levels and diabetic complications.

Table 1: Serum this compound Levels in Diabetic Microvascular Complications

| Patient Group | Number of Subjects | Serum this compound (pmol/mL) | p-value (vs. Controls) | Reference |

| Healthy Controls | 30 | 11.5 ± 3.8 | - | [16] |

| Diabetic Retinopathy | 100 | 28.7 ± 9.2 | < 0.001 | [16] |

| Diabetic Nephropathy | 100 | 35.4 ± 11.6 | < 0.001 | [16] |

Table 2: Plasma this compound Levels and Diabetic Complications

| Patient Group | Number of Subjects | Plasma this compound (pmol/mg protein) | Key Findings | Reference |

| Healthy Controls | 24 | 0.21 (0.19-0.33) | - | [17] |

| End-Stage Renal Disease | 24 | 3.05 (2.03-3.92) | Significantly higher in patients with renal disease (p < 0.00001). | [17] |

| Type 1 Diabetes (>50 years duration) | 351 | High levels associated with a 7.2-fold increased odds of any complication. | High plasma carboxyethyl-lysine and this compound were strongly associated with complications. | [18] |

Table 3: Collagen-linked this compound in Diabetic Nephropathy

| Patient Group | This compound (pmol/mg collagen) | p-value (vs. Normal) | Reference |

| Normal | 56.96 ± 3.26 | - | [19] |

| Microalbuminuria | 73.03 ± 9.47 | 0.025 | [19] |

| Gross Proteinuria | 76.46 ± 6.37 | 0.025 | [19] |

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

Measurement of Serum this compound by ELISA

Principle: This method utilizes a competitive enzyme immunoassay technique. A polyclonal antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present in the sample competes with a fixed amount of biotinylated this compound for sites on the antibody. After washing, a streptavidin-HRP conjugate is added. Following another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Detailed Protocol (based on commercially available kits): [9]

-

Sample Preparation: Collect venous blood and separate serum by centrifugation. Store samples at -80°C until analysis.

-

Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

-

Assay Procedure:

-

Add 50 µL of standard or sample to each well.

-

Add 50 µL of Detection Reagent A (biotinylated this compound) to each well. Mix gently and incubate for 1 hour at 37°C.

-

Aspirate and wash each well three times with 350 µL of wash buffer.

-

Add 100 µL of Detection Reagent B (streptavidin-HRP) to each well. Incubate for 30 minutes at 37°C.

-

Aspirate and wash each well five times with 350 µL of wash buffer.

-

Add 90 µL of Substrate Solution to each well. Incubate for 15-25 minutes at 37°C, protected from light.

-

Add 50 µL of Stop Solution to each well.

-

-

Data Analysis: Read the absorbance of each well at 450 nm immediately. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. Determine the concentration of this compound in the samples by interpolation from the standard curve.

Measurement of Plasma this compound by HPLC

Principle: This method involves the hydrolysis of plasma proteins to release this compound, followed by separation and quantification using reverse-phase high-performance liquid chromatography with fluorescence detection. This compound has a natural fluorescence that allows for sensitive and specific detection.[17]

-

Sample Preparation and Hydrolysis:

-

To 50 µL of plasma, add an equal volume of 12N HCl to achieve a final concentration of 6N HCl.

-

Hydrolyze the samples at 110°C for 16-24 hours in a vacuum-sealed tube.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the dried hydrolysate in a suitable mobile phase or buffer.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Allsphere ODS-II).

-

Mobile Phase: A gradient of a buffer such as citric acid and an organic solvent like acetonitrile is commonly used.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: Fluorescence detection with an excitation wavelength of approximately 325-335 nm and an emission wavelength of approximately 385 nm.[17][21]

-

-

Quantification:

-

Inject a known volume of the reconstituted sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to a pure this compound standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

-

The results are typically expressed as pmol of this compound per mg of protein.

-

Signaling Pathways and Visualizations

The interaction of this compound with RAGE activates multiple downstream signaling pathways that contribute to the pathogenesis of diabetic complications.

RAGE Signaling Pathway

The binding of this compound and other AGEs to RAGE initiates a signaling cascade that involves the activation of various intracellular molecules, including MAP kinases (e.g., ERK1/2, p38 MAPK) and the transcription factor NF-κB.[12][22][23] This leads to the upregulation of genes involved in inflammation, such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[12]

Caption: RAGE signaling pathway activated by this compound.

Experimental Workflow for Investigating this compound

The following diagram illustrates a typical workflow for a research study investigating the role of this compound in diabetic complications.

Caption: Experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a critical player in the pathogenesis of diabetic complications, acting as both a biomarker of disease severity and a mediator of tissue damage. Its quantification in clinical samples provides valuable prognostic information. The elucidation of the RAGE signaling pathway has opened up new avenues for therapeutic intervention. Future research should focus on the development of specific inhibitors of this compound formation or RAGE signaling to mitigate the long-term consequences of diabetes. Furthermore, longitudinal studies are needed to better understand the temporal relationship between this compound accumulation and the onset and progression of diabetic complications, which will be crucial for the development of preventative strategies.

References

- 1. [this compound: a new biomarker in diabetes mellitus complications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. news-medical.net [news-medical.net]

- 4. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experiments.springernature.com [experiments.springernature.com]

- 6. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma levels of this compound in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a biomarker for microvascular complications in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 11. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor for Advanced Glycation End Products and Its Involvement in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma Levels of this compound, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound as a diagnostic marker for chronic Diabetic Nephropathy [journals.ekb.eg]

- 15. Serum this compound is Associated with Cardiac Dysfunction and Atherosclerosis in T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound-as-a-biomarker-for-microvascular-complications-in-type-2-diabetic-patients - Ask this paper | Bohrium [bohrium.com]

- 17. Measurement of this compound in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Increased collagen-linked this compound levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 23. mdpi.com [mdpi.com]

The Discovery and Characterization of Pentosidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentosidine is a well-characterized advanced glycation end-product (AGE) that serves as a robust biomarker for cumulative protein damage in aging and various chronic diseases, including diabetes mellitus, end-stage renal disease, and cardiovascular disease. This fluorescent, stable, and acid-resistant cross-link forms between the amino acid residues lysine and arginine, bridged by a pentose sugar. Its discovery and subsequent characterization have provided invaluable insights into the pathophysiology of age-related and diabetic complications, opening avenues for the development of novel diagnostic and therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the history of this compound's discovery, its detailed characterization, and the experimental methodologies employed in its study.

History of Discovery

This compound was first isolated and characterized in 1989 by Dr. David Sell and Dr. Vincent Monnier from human dura mater collagen[1]. Their seminal work revealed a fluorescent, acid-resistant molecule that accumulated with age. Through meticulous structural elucidation, they identified it as a unique imidazo[4,5-b]pyridinium cross-link between lysine and arginine residues, formed from a pentose sugar, hence the name "this compound". This discovery was a significant milestone in the field of AGE research, providing the first definitive chemical structure of a protein cross-link associated with the Maillard reaction in vivo.

Initial studies focused on its accumulation in long-lived proteins like collagen, where its levels were found to increase exponentially with age and at an accelerated rate in patients with diabetes and end-stage renal disease[1][2]. Subsequent research expanded on these findings, identifying this compound in a wide array of human tissues and fluids and solidifying its role as a key biomarker of glycoxidative stress.

Chemical Characterization and Formation

This compound is formed through a complex series of non-enzymatic reactions known as the Maillard reaction or glycation. The process is initiated by the reaction of a reducing sugar with the free amino groups of lysine and arginine in proteins. While initially thought to be exclusively derived from pentoses like ribose, subsequent studies demonstrated that hexoses such as glucose and fructose, as well as ascorbate, can also serve as precursors, likely through oxidative fragmentation[3][4][5][6]. The formation of this compound is a "glycoxidation" product, meaning it requires both glycation and oxidation to occur[6].

The proposed mechanism involves the formation of an Amadori product from the initial sugar-amine condensation, followed by a series of dehydration, rearrangement, and oxidation steps, ultimately leading to the stable, fluorescent imidazopyridinium ring structure of this compound.

Quantitative Analysis of this compound

The quantification of this compound in biological samples is crucial for its use as a biomarker. Several analytical techniques have been developed and refined over the years, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely used methods.

Data Presentation: this compound Levels in Human Tissues and Fluids

The following tables summarize quantitative data on this compound levels in various human tissues and fluids, highlighting the impact of aging and disease.

| Tissue/Fluid | Condition | This compound Level (pmol/mg collagen or protein) | Reference |

| Skin Collagen | Normal (Age-dependent) | Increases with age | [1][7] |

| Insulin-Dependent Diabetes Mellitus (IDDM) | Significantly elevated vs. controls | [1] | |

| Kidney (Glomerular Basement Membrane) | Normal | - | |

| Diabetic Nephropathy (Microalbuminuria/Proteinuria) | 73.03 ± 9.47 to 76.46 ± 6.37 | ||

| Normal Controls | 56.96 ± 3.26 | [2] | |

| Serum/Plasma | Healthy Controls (Age-dependent) | Increases with age | [8] |

| Diabetic Nephropathy | Significantly higher than controls | [9] | |

| End-Stage Renal Disease | Significantly higher than controls | ||

| Heart Failure | Significantly higher in NYHA Class III/IV | [10] |

| Precursor | In Vitro System | This compound Yield | Reference |

| Ribose | with Lysine and Arginine | High | [3][4] |

| Glucose | Bovine Serum Albumin (0.25 M glucose, 30 days) | 13.2 pmol/mg | [3][4] |

| Glucose | Bovine Serum Albumin (1.0 M glucose, 30 days) | 17.0 pmol/mg | [3][4] |

| Fructose | with Lysine and Arginine | Similar to glucose | [3][4] |

| Ascorbate | with Lysine and Arginine | Similar to glucose | [3][4] |

Experimental Protocols

Isolation and Purification of this compound from Tissue

This protocol is based on the original methods used for the isolation of this compound from dura mater collagen.

Materials:

-

Human dura mater (or other collagen-rich tissue)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chloroform:Methanol (2:1, v/v)

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas

-

Speed-Vac concentrator

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector (Excitation: 335 nm, Emission: 385 nm)

-

Heptafluorobutyric acid (HFBA)

-

Acetonitrile

Procedure:

-

Tissue Preparation: Homogenize the tissue in PBS.

-

Delipidation: Extract lipids by sequential washing with PBS and chloroform:methanol (2:1).

-

Acid Hydrolysis: Resuspend the delipidated tissue in 6 M HCl in a screw-capped tube. Purge the tube with nitrogen, seal tightly, and hydrolyze at 110°C for 16-24 hours.

-

Acid Removal: After hydrolysis, cool the sample and evaporate the HCl using a Speed-Vac concentrator.

-

Reconstitution: Reconstitute the dried hydrolysate in 0.1% HFBA in water.

-

Purification by HPLC:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Elute with a linear gradient of acetonitrile in 0.1% HFBA.

-

Monitor the eluate with a fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 385 nm.

-

Collect the fluorescent peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain purified this compound.

-

Quantification of this compound by HPLC with Fluorescence Detection

Materials:

-

Acid-hydrolyzed sample (from 4.1)

-

This compound standard of known concentration

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector (Excitation: ~328-335 nm, Emission: ~378-385 nm)

-

Mobile Phase A: 0.1% HFBA in water

-

Mobile Phase B: Acetonitrile

-

Autosampler

Procedure:

-

Sample Preparation: Reconstitute the dried hydrolysate in a known volume of Mobile Phase A. Filter the sample through a 0.45 µm filter.

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in Mobile Phase A.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B).

-

Inject a fixed volume of the standards and samples.

-

Run a gradient elution program to separate this compound from other fluorescent compounds. A typical gradient might be a linear increase in Mobile Phase B.

-

Monitor the fluorescence at the specified wavelengths.

-

-

Quantification:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area of the this compound peak for both standards and samples.

-

Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Normalize the this compound concentration to the protein or collagen content of the original sample.

-

Quantification of this compound by LC-MS/MS

Materials:

-

Acid-hydrolyzed sample (from 4.1)

-

This compound standard

-

Isotopically labeled internal standard (e.g., d3-pentosidine)

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

C18 UPLC/HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation:

-

To a known volume of the hydrolyzed sample, add a known amount of the isotopically labeled internal standard.

-

The sample may require further solid-phase extraction (SPE) cleanup depending on the matrix.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate this compound using a suitable gradient of Mobile Phase B.

-

Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both this compound (e.g., m/z 379.1 > 187.1) and the internal standard (e.g., m/z 382.1 > 190.1)[11][12].

-

-

Quantification:

-

Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Create a calibration curve using known concentrations of this compound standards with the internal standard.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Biological Role and Signaling Pathways

This compound, as a prominent AGE, exerts its biological effects primarily through its interaction with the Receptor for Advanced Glycation End products (RAGE)[13][14][15][16]. RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, macrophages, and neurons. The binding of this compound to RAGE triggers a cascade of intracellular signaling events, leading to cellular dysfunction, inflammation, and tissue damage.

The downstream signaling pathways activated by the this compound-RAGE interaction are complex and cell-type specific but generally involve the activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates key transcription factors such as NF-κB, leading to the upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules (e.g., VCAM-1, ICAM-1), and growth factors.

This compound has been shown to have direct effects on various cell types:

-

Fibroblasts: Increased this compound levels in the extracellular matrix can alter fibroblast function, potentially contributing to tissue fibrosis.

-

Endothelial Cells: this compound can induce endothelial dysfunction, a key event in the pathogenesis of diabetic vascular complications.

-

Smooth Muscle Cells: The interaction of this compound with smooth muscle cells may contribute to the increased arterial stiffness observed in aging and diabetes[17].

-

Matrix Metalloproteinases (MMPs): The accumulation of this compound and other AGEs can alter the expression and activity of MMPs, enzymes responsible for extracellular matrix remodeling, further contributing to tissue damage[18][19].

Visualizations

Experimental Workflow for this compound Quantification

References

- 1. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased collagen-linked this compound levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. High serum level of this compound, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma Levels of this compound, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Receptors of Advanced Glycation End Product (RAGE) Suppression Associated With a Preserved Osteogenic Differentiation in Patients With Prediabetes [frontiersin.org]

- 16. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High serum this compound concentrations are associated with increased arterial stiffness and thickness in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JCI Insight - Matrix metalloproteinases are hallmark early biomarkers and therapeutic targets in FSHD [insight.jci.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Fluorescent Properties of Pentosidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentosidine is a well-characterized advanced glycation end product (AGE) that serves as a robust biomarker for cumulative damage to long-lived proteins in aging and various disease states, including diabetes, uremia, and atherosclerosis.[1][2] Its intrinsic fluorescence makes it a valuable tool for researchers. This technical guide provides a comprehensive overview of the chemical structure, fluorescent properties, and biological significance of this compound, with a focus on its role in cellular signaling.

Chemical Structure and Formation of this compound

This compound is a complex, fluorescent cross-link formed between the amino acid residues lysine and arginine.[3] Its chemical structure consists of an imidazo[4,5-b]pyridinium core. The systematic IUPAC name for this compound is (2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆N₆O₄ | [3] |

| Molecular Weight | 378.43 g/mol | [3] |

| CAS Number | 124505-87-9 | [3] |

The formation of this compound occurs non-enzymatically through the Maillard reaction, a complex series of reactions between reducing sugars and the free amino groups of proteins.[4] Key precursors for this compound formation include pentoses such as ribose, as well as hexoses like glucose and fructose, and even ascorbate.[5] The process is initiated by the condensation of a sugar molecule with lysine and arginine residues, leading to the formation of a Schiff base and subsequently an Amadori product. Through a series of further reactions involving oxidation, the stable, fluorescent this compound cross-link is formed.[4]

Fluorescent Properties of this compound

A key characteristic of this compound is its intrinsic fluorescence, which allows for its detection and quantification in biological samples.[4] The fluorescence arises from the unique electronic structure of the imidazo[4,5-b]pyridinium core.

Table 2: Fluorescent Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~335 nm | [4][6] |

| Emission Maximum (λem) | ~385 nm | [4][6] |

| Molar Absorptivity (ε) | Data not available in searched literature | |

| Fluorescence Quantum Yield (Φf) | Data not available in searched literature |

Biological Significance and Signaling Pathways

As an advanced glycation end product, this compound accumulation is implicated in the pathophysiology of numerous age-related and diabetic complications. One of the primary mechanisms through which this compound exerts its detrimental effects is by interacting with the Receptor for Advanced Glycation End Products (RAGE).

The binding of this compound and other AGEs to RAGE triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-oxidative state. This signaling is initiated by the recruitment of the adaptor protein mDia1 to the cytoplasmic domain of RAGE. This interaction activates several downstream pathways, most notably the activation of NADPH oxidase and the transcription factor Nuclear Factor-kappa B (NF-κB).

Activation of NADPH oxidase leads to the production of reactive oxygen species (ROS), contributing to oxidative stress. The activation of NF-κB results in the translocation of its subunits (e.g., p65) to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules. This sustained inflammatory response contributes to the tissue damage observed in conditions associated with high AGE levels.

Experimental Protocols

Measurement of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in biological samples using reversed-phase HPLC with fluorescence detection.[6]

1. Sample Preparation (Hydrolysis):

-

To 50 µL of serum or plasma, add an equal volume of 6 M HCl.

-

Hydrolyze the mixture at 110°C for 16-24 hours in a sealed tube.

-

After hydrolysis, evaporate the acid under a stream of nitrogen gas.

-

Reconstitute the dried hydrolysate in HPLC-grade water.

2. Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Apply the reconstituted hydrolysate to the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound with an appropriate solvent mixture (e.g., 50% acetonitrile in water).

-

Evaporate the eluate to dryness.

-

Reconstitute the sample in the HPLC mobile phase.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% heptafluorobutyric acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~335 nm and emission at ~385 nm.[6]

-

Quantification: Use a standard curve prepared with purified this compound.

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive ELISA protocol provides a high-throughput method for the quantification of this compound.

1. Plate Coating:

-

Coat a 96-well microplate with an anti-pentosidine antibody overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Competitive Reaction:

-

Add this compound standards or samples to the wells.

-

Immediately add a known amount of biotinylated this compound to each well.

-

Incubate for 1-2 hours at 37°C to allow competition for antibody binding.

3. Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate again.

-

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

4. Measurement:

-

Read the absorbance at 450 nm using a microplate reader.

-

The absorbance is inversely proportional to the concentration of this compound in the sample.

Synthesis and Purification of this compound Standard